molecular formula C10H13NO2 B188775 Ethyl 3-(aminomethyl)benzoate CAS No. 115868-92-3

Ethyl 3-(aminomethyl)benzoate

Cat. No. B188775
Key on ui cas rn: 115868-92-3
M. Wt: 179.22 g/mol
InChI Key: WPYSCFXZWYNPBV-UHFFFAOYSA-N
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Patent
US05252573

Procedure details

3-Carboethoxybenzyl bromide (1 ml; Heterocycles, 1977, 6, 5) was added to a saturated solution of ammonia in acetonitrile (30 ml) which had been cooled to -30° C. The mixture was stirred and allowed to warm to laboratory temperature. The mixture was filtered and the filtrate was evaporated. The residue was purified by chromatography on a silica gel column using a 10:1 v/v mixture of ethyl acetate and methanol as eluent. There was thus obtained as an oil 3-carboethoxybenzylamine (0.4 g) which was used without further purification as the appropriate amine in the process described in Example 1.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9]Br)([O:3][CH2:4][CH3:5])=[O:2].[NH3:14]>C(#N)C>[C:1]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9][NH2:14])([O:3][CH2:4][CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(OCC)C=1C=C(CBr)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to laboratory temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column
ADDITION
Type
ADDITION
Details
a 10:1 v/v mixture of ethyl acetate and methanol as eluent

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C=1C=C(CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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